molecular formula C22H26N2O2 B14266240 N-[2-(1-Ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]acetamide CAS No. 138863-03-3

N-[2-(1-Ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]acetamide

Cat. No.: B14266240
CAS No.: 138863-03-3
M. Wt: 350.5 g/mol
InChI Key: UITMARQPOODMGM-UHFFFAOYSA-N
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Description

N-[2-(1-Ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]acetamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrrolidine ring substituted with ethyl, oxo, and diphenyl groups, making it an interesting subject for study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-Ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]acetamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: The introduction of ethyl, oxo, and diphenyl groups onto the pyrrolidine ring is achieved through a series of substitution reactions. Common reagents used in these reactions include alkyl halides, ketones, and phenyl groups.

    Acetylation: The final step involves the acetylation of the ethyl group to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-Ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and phenyl groups are used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(1-Ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]acetamide has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies involving enzyme inhibition, protein-ligand interactions, and cellular assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(1-Ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]acetamide involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the context of its application and the nature of the molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

138863-03-3

Molecular Formula

C22H26N2O2

Molecular Weight

350.5 g/mol

IUPAC Name

N-[2-(1-ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]acetamide

InChI

InChI=1S/C22H26N2O2/c1-3-24-16-20(14-15-23-17(2)25)22(21(24)26,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,20H,3,14-16H2,1-2H3,(H,23,25)

InChI Key

UITMARQPOODMGM-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCNC(=O)C

Origin of Product

United States

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